Salicylazobenzoic acid

Übersicht

Beschreibung

Salicylazobenzoic acid (SABA) is an organic compound that has been studied extensively for its potential applications in science, medicine, and industry. It is a derivative of benzoic acid, and is synthesized through the condensation of salicylic acid and azo-benzoic acid. SABA has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. In addition, its biochemical and physiological effects have been studied in detail, and its use in laboratory experiments has been explored.

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Metabolism in Plants and Bacteria

Salicylic acid (SA), a derivative of Salicylazobenzoic acid, is an active secondary metabolite that occurs in bacteria, fungi, and plants . It is synthesized from chorismate, which is derived from the shikimate pathway . SA is considered an important phytohormone that regulates various aspects of plant growth, environmental stress, and defense responses against pathogens .

Production of Salicyl-Derived Siderophores

A large number of bacterial species, such as Pseudomonas, Bacillus, Azospirillum, Salmonella, Achromobacter, Vibrio, Yersinia, and Mycobacteria, have been reported to synthesize salicylates through the NRPS/PKS biosynthetic gene clusters . This bacterial salicylate production is often linked to the biosynthesis of small ferric-ion-chelating molecules, salicyl-derived siderophores (known as catecholate) under iron-limited conditions .

Role in Plant Growth and Defense Responses

SA is considered an important phytohormone that regulates various aspects of plant growth, environmental stress, and defense responses against pathogens .

Amelioration of Salinity Stress in Barley

Exogenous application of salicylic acid has been shown to ameliorate salinity stress in barley . A foliar spray of salicylic acid was found to be effective in reducing the effects of salinity stress, with 1 mg L-1 of salicylic acid proving more effective than 0.5 mg L-1 .

Treatment of Inflammatory Bowel Disease

Benzalazine, a 5-azo derivative of 5-aminosalicylic acid, has been designed as a new therapeutic agent for the treatment of inflammatory bowel disease . This might lack the frequent side effects caused by the sulfapyridine moiety of the sulfasalazine molecule .

Role in Phenolic Compound Production

Salicylic acid is an important phenolic compound produced as secondary metabolites in nature, primarily in plants and some microorganisms . It plays crucial roles in the regulation of different biochemical and physiological processes .

Eigenschaften

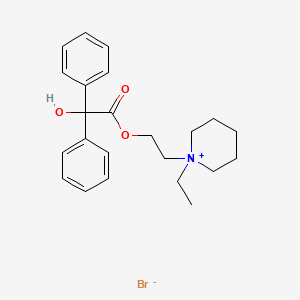

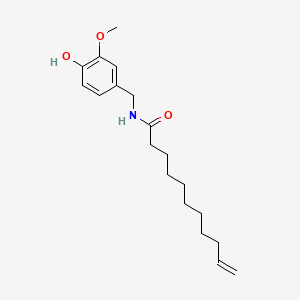

IUPAC Name |

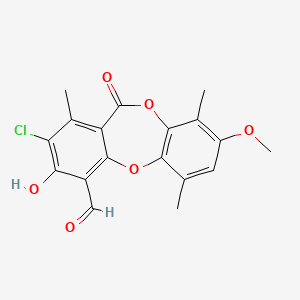

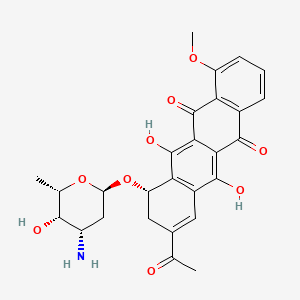

5-[(4-carboxyphenyl)diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-12-6-5-10(7-11(12)14(20)21)16-15-9-3-1-8(2-4-9)13(18)19/h1-7,17H,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVGBRQYZHTBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020133, DTXSID00860803 | |

| Record name | Benzalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(4-Carboxyphenyl)diazenyl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salicylazobenzoic acid | |

CAS RN |

64896-26-0 | |

| Record name | Salicylazobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064896260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALICYLAZOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76MT6200BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the proposed mechanism of action for Salicylazobenzoic acid in treating ulcerative colitis?

A1: While the exact mechanism of action of Salicylazobenzoic acid (also known as Benzalazine) is not fully understood, it is designed as a prodrug. It is thought to be cleaved in the colon into 5-aminosalicylic acid (5-ASA) [, ]. 5-ASA is the therapeutically active moiety and is believed to exert its anti-inflammatory effects locally in the gut through the inhibition of prostaglandin synthesis and the modulation of inflammatory mediators [].

Q2: How does the efficacy of Salicylazobenzoic acid compare to Sulfasalazine in treating ulcerative colitis based on the available research?

A2: A study directly comparing Salicylazobenzoic acid to Sulfasalazine in patients with active ulcerative colitis found that both treatments led to significant improvements in clinical and histological parameters within 6 weeks []. The study concluded that, at equivalent doses, both drugs demonstrated similar efficacy in treating the disease. Importantly, this study highlighted that Salicylazobenzoic acid might offer a safer alternative to Sulfasalazine due to a potentially lower incidence of side effects associated with the sulfapyridine component of Sulfasalazine [].

Q3: Are there any advantages of using Salicylazobenzoic acid over Sulfasalazine for ulcerative colitis treatment?

A3: One potential advantage of Salicylazobenzoic acid over Sulfasalazine is a better side effect profile. The study comparing the two drugs found that while both drugs caused side effects, they were less frequent in the group receiving Salicylazobenzoic acid []. The authors suggest this difference could be attributed to the absence of the sulfapyridine moiety in Salicylazobenzoic acid, which is often associated with adverse effects [].

Q4: What are the limitations of the available research on Salicylazobenzoic acid?

A4: The available research on Salicylazobenzoic acid, particularly regarding its direct comparison with Sulfasalazine, is limited to a single double-blind study with a relatively small sample size []. Further research with larger patient populations and longer follow-up periods is necessary to confirm these initial findings and to fully elucidate the efficacy and safety profile of Salicylazobenzoic acid in the treatment of ulcerative colitis. Additionally, more research is needed to fully understand the pharmacokinetic properties and long-term effects of this drug.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

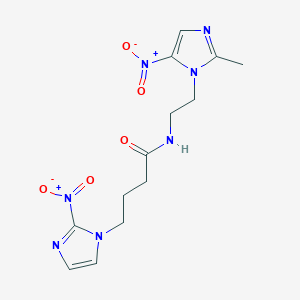

![(1-{[2-(Diethylamino)ethyl]amino}-9-oxo-9h-thioxanthen-4-yl)methyl methanesulfonate](/img/structure/B1202344.png)